molecular formula C8H9N3O B2374720 1-Azido-4-methoxy-2-methylbenzene CAS No. 1824322-81-7

1-Azido-4-methoxy-2-methylbenzene

Cat. No.: B2374720
CAS No.: 1824322-81-7
M. Wt: 163.18
InChI Key: LQYQLAXVDVPYOA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-Azido-4-methoxy-2-methylbenzene can be represented by the formula C8H9N3O. The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, azides in general are known to participate in a variety of reactions. These include intermolecular or intramolecular reactions under thermal, catalyzed, or non-catalyzed conditions .

Scientific Research Applications

Chemical Synthesis and Modifications

  • 1-Azido-4-methoxy-2-methylbenzene has been used in chemical synthesis, particularly in the formation of triazole derivatives. These derivatives, synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), have applications in various fields, including medicinal chemistry and materials science (Taia et al., 2021).

Impact on Thermal Decomposition Rates

  • The compound is used as a model for studying the thermal decomposition of aromatic azides. Its structure and substituents significantly influence the rate of thermal decomposition, providing insights into the stability and reactivity of related compounds (L'abbé et al., 1994).

Involvement in Organic Reactions

  • This compound participates in reactions like ring contractions and substitutions, which are fundamental to organic synthesis and the development of new chemical entities (Munro & Pauson, 1978).

Applications in Polymer Science

  • Its derivatives, such as methoxy-substituted benzene compounds, are key in synthesizing specialized polymers. These polymers have unique properties like solubility in organic solvents and electrical conductivity, making them useful in advanced materials and electronics (Moustafid et al., 1991).

Corrosion Inhibition

  • Derivatives of this compound show potential as corrosion inhibitors. Their effectiveness in preventing acidic corrosion of metals like steel is of significant interest in industrial applications (Negrón-Silva et al., 2013).

Anti-Staphylococcal Properties

  • Certain derivatives exhibit anti-staphylococcal properties, indicating potential applications in developing new antibacterial agents (Shiu & Gibbons, 2006).

Acceleration of Intramolecular Reactions

  • The compound is used to study the acceleration of intramolecular cycloaddition reactions. Understanding these reactions is crucial for designing efficient synthetic pathways in organic chemistry (Orlek et al., 1993).

Kinetic Studies in Oxidation Reactions

  • It plays a role in kinetic studies, particularly in oxidation reactions. These studies are important for understanding reaction mechanisms and designing better catalysts (Pelizzetti et al., 1975).

Environmental Applications

  • Derivatives of this compound are used in environmental studies, such as investigating the oxidation of pollutants and understanding their behavior in natural systems (Chivukula & Renganathan, 1995).

Photophysical Studies

  • The compound is involved in studies related to photophysical properties, such as photoswitching without ultraviolet light, highlighting its potential in developing new materials for light-responsive applications (Beharry et al., 2011).

Safety and Hazards

While specific safety and hazard information for 1-Azido-4-methoxy-2-methylbenzene is not available, it’s prudent to treat all compounds under assessment as irritant to skin, eye and respiratory tract, skin sensitisers, harmful if swallowed .

Properties

IUPAC Name

1-azido-4-methoxy-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-6-5-7(12-2)3-4-8(6)10-11-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYQLAXVDVPYOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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